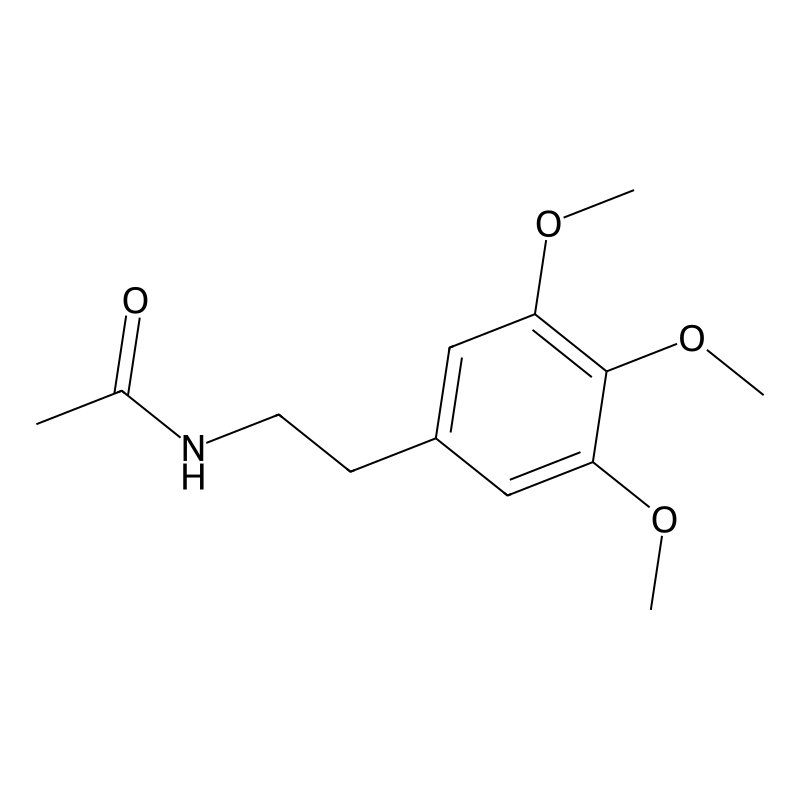

N-Acetylmescaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Acetylmescaline: Occurrence and Metabolism

N-Acetylmescaline is a naturally occurring derivative of mescaline, the primary psychoactive component of peyote (Lophophora williamsii). It is present in peyote in trace amounts, but it also forms as a metabolite of mescaline in the human body. Studies have shown that N-Acetylmescaline lacks the potent psychoactive effects characteristic of mescaline .

Pharmacological Effects

Despite its relation to mescaline, N-Acetylmescaline exhibits limited pharmacological effects on its own. Research involving human volunteers reported only mild drowsiness at doses as high as 750mg, suggesting minimal psychoactive activity .

Microtubule Assembly Inhibition

While not possessing significant psychoactive properties, N-Acetylmescaline has demonstrated an ability to inhibit the assembly of microtubules, which are essential components of the cellular cytoskeleton. This suggests a potential role for N-Acetylmescaline in disrupting specific cellular processes, although further research is needed to explore its specific applications .

N-Acetylmescaline is a synthetic derivative of mescaline, a naturally occurring hallucinogenic compound primarily found in the peyote cactus (Lophophora williamsii). This compound belongs to the class of phenethylamines and is characterized by its acetyl group substitution at the nitrogen atom of the mescaline structure. N-Acetylmescaline is noted for its psychoactive properties and has garnered interest for its potential therapeutic applications in psychiatry and neuroscience.

- Although not psychoactive itself, N-acetylmescaline exhibits microtubule assembly inhibition []. Microtubules are essential for various cellular functions, and their disruption could have implications for cancer treatment or other diseases.

- The specific mechanism of how N-acetylmescaline interacts with microtubules is yet to be elucidated [].

- Limited information exists regarding the specific safety profile of N-acetymescaline.

- Given its structural similarity to mescaline, it's advisable to handle it with caution in a laboratory setting.

- Further research is needed to determine its potential toxicity and other hazards.

- Acetylation: The introduction of an acetyl group can be achieved through the reaction of mescaline with acetic anhydride or acetyl chloride, leading to N-acetylmescaline.

- Hydrolysis: Under acidic or basic conditions, N-acetylmescaline can revert to mescaline and acetic acid.

- Oxidation: N-Acetylmescaline may undergo oxidation reactions, potentially forming different metabolites, including 3,4,5-trimethoxyphenylacetic acid .

The synthesis of N-acetylmescaline can be achieved through several methods:

- Direct Acetylation:

- Mescaline is reacted with acetic anhydride or acetyl chloride under controlled conditions.

- The reaction typically requires a base catalyst such as pyridine to facilitate the formation of the acetyl derivative.

- Biosynthetic Pathways:

- Chemical Derivatization:

- Further modifications can be made to introduce other functional groups for research purposes or to enhance specific biological activities.

N-Acetylmescaline's primary applications are in research settings focused on:

- Psychoactive Research: Studying its effects on cognition and perception.

- Therapeutic Potential: Investigating its use in treating mood disorders and anxiety.

- Pharmacological Studies: Understanding its interaction with neurotransmitter systems and potential as a model compound for developing new psychoactive substances.

Interaction studies have revealed that N-acetylmescaline may have unique pharmacokinetic properties compared to mescaline. It has been shown to produce distinct metabolic pathways and may interact differently with serotonin receptors. Research suggests that metabolites of N-acetylmescaline could also exhibit biological activity, warranting further investigation into their effects on the central nervous system .

N-Acetylmescaline shares structural similarities with several other compounds within the phenethylamine class. Below are some notable comparisons:

| Compound | Structure Similarity | Psychoactive Properties | Unique Features |

|---|---|---|---|

| Mescaline | Direct precursor | Hallucinogenic | Naturally occurring |

| 3,4,5-Trimethoxyphenethylamine | Similar backbone | Hallucinogenic | More potent than mescaline |

| 2C-B | Structural variant | Hallucinogenic | Shorter duration of action |

| 4-Methylmethcathinone | Similar ring structure | Stimulant | Different receptor affinity |

N-Acetylmescaline is unique due to its specific acetylation, which alters its pharmacological profile and may influence its therapeutic potential compared to these other compounds.

Plant Biosynthesis in Lophophora williamsii

N-Acetylmescaline occurs naturally in trace quantities in the peyote cactus (Lophophora williamsii). The biosynthetic pathway leading to mescaline in peyote has been extensively studied, providing context for understanding N-acetylmescaline formation. The pathway begins with the amino acid tyrosine, which is derived from phenylalanine through the action of phenylalanine hydroxylase.

Recent transcriptomic analysis has elucidated the specific enzymes involved in the mescaline biosynthetic pathway. Researchers identified a cytochrome P450 that catalyzes the 3-hydroxylation of L-tyrosine to L-DOPA, a tyrosine/DOPA decarboxylase yielding dopamine, and four substrate-specific and regiospecific substituted phenethylamine O-methyltransferases. The pathway from L-tyrosine to mescaline involves a series of enzymatic reactions:

- Hydroxylation of L-tyrosine to L-DOPA by a cytochrome P450 enzyme (LwCYP76AD131)

- Decarboxylation by tyrosine/DOPA decarboxylase (LwTyDC2) to form dopamine

- Sequential O-methylation steps catalyzed by various O-methyltransferases (LwOMT1, LwOMT5, LwOMT10, LwOMT11)

While specific enzymes responsible for N-acetylmescaline formation in the plant have not been definitively identified, it likely involves acetylation of mescaline by an acetyltransferase enzyme using acetyl-CoA as a cofactor.

Mammalian Liver Pathways and Enzymatic Conversion

In mammalian systems, N-acetylmescaline is primarily formed through the metabolic transformation of mescaline. Groundbreaking research published in Nature demonstrated that mammalian liver contains enzymes capable of forming both mescaline and N-acetylmescaline from appropriate precursors. This enzymatic system can transfer methyl groups from S-adenosyl[Me-14C]methionine to catecholamine metabolites, forming 3,4-di-O-methylated compounds.

Specifically, liver enzymes can transform N-acetyl-4-hydroxy-3,5-dimethoxyphenethylamine (N-acetyl-4-desmethylmescaline or NA-4-DMM) to N-acetylmescaline. This discovery was significant as it demonstrated that compounds previously thought to exist exclusively in plants could be synthesized by mammalian liver enzymes.

The biochemical pathway involves:

- Initial N-acetylation of mescaline by N-acetyltransferases

- Subsequent O-demethylation steps catalyzed by cytochrome P450 enzymes

- Potential further modifications including oxidation and conjugation reactions

Table 1: Key Enzymes Involved in Mammalian Metabolism of Mescaline to N-Acetylmescaline

| Enzyme | Catalyzed Reaction | Cofactors Required | Tissue Distribution |

|---|---|---|---|

| N-acetyltransferase | Acetylation of mescaline's primary amine | Acetyl-CoA | Liver, brain, kidney |

| Catechol-O-methyltransferase | O-methylation of hydroxylated intermediates | S-adenosylmethionine (SAM) | Liver, brain |

| Cytochrome P450 | O-demethylation, hydroxylation | NADPH, O2 | Primarily liver |

| Monoamine oxidase | Oxidative deamination | FAD | Liver, brain, intestine |

Precursor Molecules and Intermediate Metabolites

The metabolism of mescaline in mammals generates several intermediate metabolites, with N-acetylmescaline being one of the principal products. Studies utilizing 14C-labeled mescaline have identified numerous metabolites in mammalian systems.

In vivo studies on rodents have confirmed the formation of multiple metabolites:

- N-acetylmescaline (primary acetylated product)

- N-acetyl-3,5-dimethoxy-4-hydroxy-phenylethylamine (product of N-acetylation and O-demethylation)

- N-acetyl-3,4-dimethoxy-5-hydroxy-phenylethylamine (alternative demethylated product)

These findings suggest that N-acetylation can occur either before or after O-demethylation, though evidence from rat studies indicates that N-acetylation typically precedes O-demethylation. In addition to acetylated products, oxidative deamination represents another major metabolic pathway, producing 3,4,5-trimethoxyphenylacetic acid (TMPA) as the predominant metabolite.

Studies in humans have shown that approximately 26.2% of administered mescaline is excreted as TMPA in urine, with the percentage likely dependent on administration route. The half-life of mescaline in humans is approximately 6 hours, with 87% excreted within 24 hours and 92% within 48 hours.

Table 2: Major Metabolites of Mescaline in Mammalian Systems

| Metabolite | Chemical Formula | Formation Pathway | Relative Abundance |

|---|---|---|---|

| N-acetylmescaline | C13H19NO4 | N-acetylation | Major |

| 3,4,5-trimethoxyphenylacetic acid (TMPA) | C11H14O5 | Oxidative deamination | Major (26.2% of dose in humans) |

| N-acetyl-3,5-dimethoxy-4-hydroxy-phenylethylamine | C12H17NO4 | N-acetylation + O-demethylation | Intermediate |

| N-acetyl-3,4-dimethoxy-5-hydroxy-phenylethylamine | C12H17NO4 | N-acetylation + O-demethylation | Intermediate |

| 3,4,5-trimethoxybenzoic acid | C10H12O5 | Further oxidation | Minor |

| 3,4-dimethoxy-5-hydroxyphenethylamine | C10H15NO3 | O-demethylation | Minor |

Enzymatic Regulation: N-Acetyltransferase Activity

N-acetyltransferases (NATs) play a crucial role in the formation of N-acetylmescaline by catalyzing the transfer of an acetyl group from acetyl-CoA to the primary amine group of mescaline. These enzymes represent an important class of phase II drug-metabolizing enzymes that facilitate the detoxification and elimination of xenobiotics.

Research in iproniazid-treated animals provided evidence that N-acetylation of mescaline proceeds O-demethylation in the metabolic pathway. This sequential ordering of biotransformation steps has important implications for understanding the overall metabolism and clearance of mescaline.

The activity of NATs can be influenced by several factors:

- Genetic polymorphisms affecting enzyme expression and activity

- Competition from other substrates utilizing the same enzymatic pathway

- Availability of the acetyl-CoA cofactor

- Tissue-specific expression patterns of different NAT isozymes

In vitro studies using rabbit liver enzyme preparations and 14C-labeled mescaline have demonstrated that mescaline undergoes demethylation to form 2-hydroxy-1,3-dimethoxy derivatives and 3-hydroxy-1,2-dimethoxy derivatives. However, the rate of demethylation is notably slow, which may explain the prominence of N-acetylation as a primary metabolic pathway for mescaline.

Receptor Binding and 5-Hydroxytryptamine 2A Receptor-Mediated Effects

N-Acetylmescaline’s interaction with serotonin receptors, particularly the 5-hydroxytryptamine 2A (5-HT₂A) receptor, is markedly attenuated compared to mescaline. Structural analyses of the 5-HT₂A receptor reveal that ligand binding requires specific interactions with residues in the orthosteric and extended binding pockets, including a conserved aspartate residue (D155³·³²) that anchors the amine group of agonists [2]. Mescaline’s unmodified primary amine facilitates strong binding to this site, enabling receptor activation and subsequent hallucinogenic effects [5]. In contrast, N-acetylmescaline’s acetylated amine group disrupts this critical interaction, rendering it incapable of effectively engaging the 5-HT₂A receptor’s activation machinery [1].

Functional studies corroborate this structural insight. At doses up to 750 mg, N-acetylmescaline produces only mild drowsiness in humans, with no reported hallucinogenic or cognitive-altering effects [1]. This contrasts sharply with mescaline, which activates 5-HT₂A and 5-HT₂C receptors at doses as low as 200–300 mg, inducing profound alterations in perception and cognition [5]. The differential activity stems from N-acetylmescaline’s reduced binding affinity, which prevents initiation of the phospholipase C signaling cascade typically associated with 5-HT₂A receptor activation [2].

Microtubule Dynamics: Tubulin Binding and Assembly Inhibition

Beyond receptor interactions, N-acetylmescaline exhibits a novel pharmacological action: inhibition of microtubule assembly. Microtubules, dynamic cytoskeletal polymers of α/β-tubulin heterodimers, are critical for cellular division, intracellular transport, and neuronal morphology. N-Acetylmescaline binds to tubulin at millimolar concentrations (10⁻³ M), partially suppressing polymerization in vitro [3]. This effect parallels but is weaker than colchicine’s microtubule-disrupting activity, which operates at nanomolar concentrations [3].

The molecular basis of this inhibition involves competition with colchicine for binding to tubulin’s β-subunit. While colchicine’s tropolone and trimethoxyphenyl moieties enable high-affinity interactions, N-acetylmescaline’s simpler phenethylamine structure engages only weakly with the colchicine-binding site [3]. This partial occupancy destabilizes tubulin dimers, reducing their capacity to form longitudinal contacts necessary for microtubule elongation. The table below summarizes key differences in microtubule inhibition mechanisms:

| Compound | Binding Site | Inhibitory Concentration (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| N-Acetylmescaline | β-tubulin (partial) | ~1 mM | Destabilizes dimer interactions |

| Colchicine | β-tubulin (high-affinity) | ~20 nM | Blocks GTP hydrolysis and polymerization |

| Mescaline | Not applicable | No significant effect | Primarily acts via 5-HT receptors |

Notably, mescaline itself shows negligible microtubule effects at physiologically relevant concentrations, underscoring the functional divergence introduced by N-acetylation [3].

Comparative Analysis with Mescaline and Structural Analogs

The pharmacological divergence between mescaline and N-acetylmescaline illustrates the critical role of chemical modifications in determining bioactivity. Mescaline’s 3,4,5-trimethoxyphenethylamine structure optimizes 5-HT₂A receptor engagement through three key features:

- A primary amine for ionic bonding with D155³·³²

- Methoxy groups at positions 3, 4, and 5 for hydrophobic interactions

- Ethylamine side chain positioning that complements the receptor’s extended binding pocket [2] [5].

N-Acetylation eliminates the amine’s positive charge, disrupting ionic bonding with the 5-HT₂A receptor [1]. This modification also increases lipophilicity, potentially altering blood-brain barrier permeability. Compared to α-methylated mescaline analogs like 3,4,5-trimethoxyamphetamine (TMA), which show enhanced receptor affinity and hallucinogenic potency [4], N-acetylmescaline’s bioisosteric replacement diminishes central nervous system activity.

Structural homologation studies further highlight the specificity of these effects. For instance, replacing mescaline’s 4-methoxy group with ethoxy or propoxy moieties (escaline, proscaline) enhances 5-HT₂A receptor potency in both humans and animal models [4]. In contrast, N-acetylmescaline’s modifications lie outside the pharmacophore region responsible for receptor activation, explaining its inert psychedelic profile despite structural kinship.

Role of N-Methyltransferases and Acetyltransferases

N-Acetylmescaline formation represents a crucial metabolic pathway for the detoxification of mescaline in mammalian systems, primarily mediated by specialized acetyltransferase enzymes. The enzymatic acetylation of mescaline involves the transfer of an acetyl group from acetyl-coenzyme A to the primary amine group of mescaline, forming N-acetylmescaline and coenzyme A as products [1] [2]. This biotransformation pathway has been extensively documented in various mammalian species, with significant emphasis on the role of arylalkylamine N-acetyltransferase enzymes.

Arylalkylamine N-acetyltransferase serves as the primary enzymatic catalyst for mescaline acetylation in brain tissue. This enzyme demonstrates substrate specificity for aromatic amines, with serotonin serving as the preferred substrate, followed by tryptamine and phenethylamine derivatives [3] [4]. The enzyme operates through an ordered sequential mechanism, where acetyl-coenzyme A binds first to the enzyme, followed by the amine substrate to form a ternary complex [5]. The catalytic mechanism involves the formation of a precatalytic ternary complex between the enzyme, acetyl-coenzyme A, and the substrate, with subsequent acetyl group transfer occurring through a highly coordinated process [6].

In brain tissue, N-acetylation represents the predominant metabolic route for mescaline detoxification, particularly in the central nervous system where oxidative deamination pathways are less active [1] [2]. Following administration of radiolabeled mescaline to experimental animals, N-acetylmescaline and its O-demethylated metabolites constitute approximately thirty percent of the total urinary metabolites [1]. The formation of N-acetylmescaline occurs through the action of specific acetyltransferase enzymes that demonstrate tissue-specific expression patterns, with highest activity observed in brain tissue, particularly in the pineal gland and retinal photoreceptors [3] [7].

The substrate specificity of arylalkylamine N-acetyltransferase extends beyond mescaline to include other phenethylamine derivatives and indolethylamines. The enzyme catalyzes the acetylation of dopamine, tyramine, and phenethylamine with varying degrees of efficiency [4] [6]. The kinetic parameters for these substrates demonstrate that the enzyme exhibits broad substrate specificity while maintaining preference for specific structural features, including the presence of an aromatic ring system and a primary amine group separated by an ethyl chain [5] [3].

N-methyltransferase enzymes also contribute to the metabolic processing of phenethylamine derivatives, although their direct role in N-acetylmescaline metabolism remains less well characterized. Histamine N-methyltransferase demonstrates activity toward various phenethylamine compounds, utilizing S-adenosylmethionine as the methyl donor [8] [9]. This enzyme shows species-specific expression patterns and exhibits genetic polymorphisms that affect its catalytic efficiency [8]. The enzyme contributes to the methylation of aromatic amines, potentially influencing the overall metabolic fate of mescaline and related compounds.

Indolethylamine N-methyltransferase represents another important methyltransferase enzyme that demonstrates substrate specificity for tryptamine and related compounds [10]. However, this enzyme exhibits significant species-specific variations in activity, with rat enzymes showing minimal activity compared to human and rabbit counterparts [10]. The enzyme utilizes S-adenosylmethionine as the methyl donor and demonstrates tissue-specific expression patterns, with highest activity in brain and lung tissues [10].

Impact of Inhibitors (e.g., Iproniazid) on Metabolic Pathways

The pharmacological modulation of mescaline metabolism through enzymatic inhibition has provided crucial insights into the metabolic pathways involved in N-acetylmescaline formation. Iproniazid, a nonselective irreversible monoamine oxidase inhibitor, demonstrates profound effects on mescaline metabolism by blocking oxidative deamination pathways and consequently increasing the formation of N-acetylated metabolites [1] [11] [12].

Monoamine oxidase inhibition by iproniazid results in a significant increase in N-acetylmescaline formation, as demonstrated in multiple experimental studies. When administered to experimental animals prior to mescaline treatment, iproniazid causes a marked elevation in the urinary excretion of N-acetylated metabolites, reinforcing the importance of the N-acetylation pathway in mescaline detoxification [1] [13]. The inhibition of oxidative deamination by iproniazid effectively diverts metabolic flux toward alternative pathways, including N-acetylation, thereby increasing the formation of N-acetylmescaline and its demethylated derivatives [1].

The mechanism of iproniazid action involves the irreversible inhibition of monoamine oxidase enzymes through the formation of covalent adducts with the flavin adenine dinucleotide cofactor [11] [14]. This inhibition demonstrates selectivity for monoamine oxidase A over monoamine oxidase B, with inhibition constants in the micromolar range for both enzymes [15] [16]. The selectivity profile of iproniazid indicates preferential inhibition of monoamine oxidase A, which is consistent with its effects on serotonin and norepinephrine metabolism [15].

Metabolic pathway redirection occurs following iproniazid treatment, where the normal oxidative deamination of mescaline to 3,4,5-trimethoxyphenylacetaldehyde is blocked, leading to increased substrate availability for alternative metabolic routes [1] [2]. This redirection results in enhanced N-acetylation activity, as evidenced by the increased formation of N-acetylmescaline and its O-demethylated metabolites in brain tissue [1]. The metabolic studies demonstrate that iproniazid treatment can increase N-acetylmescaline formation by up to threefold compared to control conditions [1].

The effects of iproniazid on mescaline metabolism extend beyond simple enzyme inhibition to include alterations in tissue distribution and pharmacokinetics. Studies utilizing radiolabeled mescaline demonstrate that iproniazid pretreatment results in increased brain concentrations of unchanged mescaline and enhanced formation of N-acetylated metabolites in cerebrospinal fluid [1] [12]. These findings suggest that monoamine oxidase inhibition not only blocks degradation pathways but also influences the tissue distribution and central nervous system penetration of mescaline and its metabolites.

Comparative inhibitor studies have revealed that other monoamine oxidase inhibitors, including tranylcypromine and pargyline, produce similar effects on mescaline metabolism, increasing N-acetylmescaline formation while reducing oxidative deamination [17] [18]. The potency of these inhibitors correlates with their selectivity for monoamine oxidase subtypes, with more selective monoamine oxidase A inhibitors producing greater increases in N-acetylmescaline formation [15] [16].

The impact of enzymatic inhibition on N-acetylmescaline metabolism also involves interactions with other metabolic enzymes. Studies demonstrate that iproniazid treatment does not significantly affect the activity of acetyltransferase enzymes directly, suggesting that the increased N-acetylmescaline formation results from substrate redirection rather than direct enzyme activation [1]. This finding supports the hypothesis that N-acetylation serves as a compensatory metabolic pathway when primary oxidative routes are blocked.

Species-Specific Variations in Enzymatic Activity

Significant interspecies differences exist in the enzymatic processing of mescaline and the formation of N-acetylmescaline, reflecting evolutionary adaptations in xenobiotic metabolism and neurotransmitter processing systems. These variations encompass differences in enzyme expression levels, substrate specificities, and tissue distribution patterns across mammalian species [19] [20] [21].

Arylalkylamine N-acetyltransferase activity demonstrates substantial species-specific variations in both expression levels and catalytic efficiency. Human arylalkylamine N-acetyltransferase exhibits distinct kinetic parameters compared to rodent enzymes, with differences in substrate affinity and maximal velocity [3] [4]. The enzyme shows conserved substrate specificity across species, maintaining preference for serotonin over other aromatic amines, but the degree of selectivity varies between species [3]. Rabbit arylalkylamine N-acetyltransferase demonstrates the highest specific activity among tested species, followed by human and rodent enzymes [7].

Histamine N-methyltransferase exhibits pronounced species-specific differences in expression and activity levels. The enzyme shows highest activity in human and rabbit tissues, with significantly lower activity in rodent species [8] [9]. Species-specific variations in histamine N-methyltransferase are particularly evident in brain tissue, where human enzymes demonstrate approximately twofold higher activity compared to rodent counterparts [9]. These differences reflect variations in histamine metabolism requirements and may influence the overall processing of phenethylamine derivatives, including mescaline.

The catechol-O-methyltransferase enzyme system demonstrates extensive species-specific variations that impact the metabolism of catecholamine neurotransmitters and related compounds [22] [23] [24]. High catechol-O-methyltransferase activity species, including rats, dogs, pigs, and sheep, show significantly elevated enzyme activity compared to humans, mice, and rabbits [23]. These variations affect the methylation of dopamine and other catecholamines, potentially influencing the metabolic fate of structurally related compounds such as mescaline derivatives [20] [25].

Monoamine oxidase activity varies significantly across species, with important implications for the oxidative metabolism of mescaline and related compounds [26] [27]. Species-specific differences in monoamine oxidase A and B activities affect the balance between oxidative deamination and alternative metabolic pathways, including N-acetylation [28] [29]. Rabbit liver demonstrates distinct monoamine oxidase activity patterns compared to rodent species, with implications for the overall metabolic processing of phenethylamine derivatives [28].

The tissue distribution patterns of metabolic enzymes show species-specific variations that influence the site-specific metabolism of mescaline and N-acetylmescaline formation. In humans, N-acetylation activity is highest in brain tissue, particularly in regions associated with neurotransmitter synthesis and metabolism [1] [2]. Rodent species demonstrate similar tissue distribution patterns but with quantitative differences in enzyme activities [28] [29]. These variations affect the relative importance of different metabolic pathways in various tissues and may influence the pharmacokinetic properties of mescaline and its metabolites.

Genetic polymorphisms contribute to species-specific and individual variations in enzymatic activity. Histamine N-methyltransferase exhibits well-characterized genetic variants that affect enzyme stability and catalytic efficiency [8]. The common genetic polymorphism at position 314 (c.314C>T) results in reduced enzyme activity and altered substrate specificity [8]. Similar genetic variations exist in other metabolic enzymes, contributing to the overall diversity in xenobiotic metabolism across species and individuals.

The evolutionary implications of species-specific enzymatic variations reflect adaptations to different environmental pressures and dietary exposures. Species that consume plant materials containing phenethylamine alkaloids may have evolved enhanced detoxification capabilities, including increased N-acetylation activity [2]. These adaptations may explain the observed differences in enzyme activities and substrate specificities across mammalian species.

Developmental and hormonal influences on enzymatic activity contribute to species-specific variations in mescaline metabolism. Catechol-O-methyltransferase activity shows gender-specific differences in humans, with lower activity in females due to hormonal influences [30]. These effects may extend to other metabolic enzymes and contribute to the overall variability in xenobiotic metabolism across species and individuals [22].

The clinical and research implications of species-specific enzymatic variations are significant for understanding the pharmacology and toxicology of mescaline and related compounds. The choice of appropriate animal models for studying mescaline metabolism must consider these species-specific differences to ensure relevant translation to human physiology [1] [2]. Furthermore, understanding these variations is crucial for developing therapeutic interventions that target specific metabolic pathways in different species.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types